Magnesium acrylate

Catalog No.
S567802
CAS No.
5698-98-6
M.F
C6H6MgO4
M. Wt
166.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium acrylate

CAS Number

5698-98-6

Product Name

Magnesium acrylate

IUPAC Name

magnesium;prop-2-enoate

Molecular Formula

C6H6MgO4

Molecular Weight

166.41 g/mol

InChI

InChI=1S/2C3H4O2.Mg/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2

InChI Key

DWLAVVBOGOXHNH-UHFFFAOYSA-L

SMILES

C=CC(=O)[O-].C=CC(=O)[O-].[Mg+2]

Synonyms

2-propenoic acid, acrylate, acrylic acid, acrylic acid, aluminum salt, acrylic acid, ammonium salt, acrylic acid, Ca (2:1) salt, acrylic acid, Ca (2:1) salt, dihydrate, acrylic acid, cobalt (2+) salt, acrylic acid, Fe (3+) salt, acrylic acid, magnesium salt, acrylic acid, potassium salt, acrylic acid, silver salt, acrylic acid, sodium salt, acrylic acid, zinc salt, Hystoacril, magnesium acrylate, vinylformic acid

Canonical SMILES

C=CC(=O)[O-].C=CC(=O)[O-].[Mg+2]

The exact mass of the compound Magnesium acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Magnesium acrylate is the magnesium salt of acrylic acid, classified as a divalent metal acrylate. It functions primarily as a monomer and crosslinking agent in the synthesis of specialty polymers, particularly hydrogels, coatings, and adhesives. The magnesium cation (Mg²⁺) forms ionic crosslinks between polymer chains, significantly influencing the final material's thermal stability, mechanical strength, and water absorption capacity. This makes the specific choice of cation a critical procurement decision for achieving desired performance characteristics in polymer formulations.

Substituting magnesium acrylate with other common metal acrylates, such as those of calcium (Ca²⁺) or zinc (Zn²⁺), is often unviable due to significant performance differences imparted by the cation. The specific ionic radius, coordination chemistry, and charge density of Mg²⁺ directly dictate the polymer network's architecture. This results in distinct thermal decomposition profiles, hydrogel swelling capacities, and mechanical strengths. For instance, substituting with zinc acrylate can alter thermal stability, while using monovalent salts like sodium acrylate fundamentally changes the crosslinking mechanism from ionic bridging to simple chain modification, leading to drastically different material properties. Therefore, specifying magnesium acrylate is critical for applications where precise thermal, mechanical, or absorptive properties are required.

Distinct Thermal Stability Profile Compared to Other Divalent Acrylates

In thermogravimetric analysis (TGA), magnesium acrylate demonstrates a distinct thermal decomposition profile compared to other common divalent acrylates. The maximum for the primary exothermic decomposition peak for magnesium acrylate occurs at approximately 230°C. This is significantly different from calcium acrylate, which shows a peak at 180°C, but similar to zinc acrylate, which also peaks around 230°C. However, the post-decomposition residue differs: magnesium acrylate yields magnesium oxide (MgO), whereas calcium acrylate yields calcium carbonate (CaCO₃) before further decomposition at much higher temperatures (~700°C).

Evidence DimensionExothermic Decomposition Peak Temperature (DTA)
Target Compound Data~230°C
Comparator Or BaselineCalcium Acrylate: ~180°C; Zinc Acrylate: ~230°C
Quantified Difference50°C higher than Calcium Acrylate; similar to Zinc Acrylate
ConditionsDifferential Thermal Analysis (DTA) in air.

This specific thermal behavior is critical for defining the processing window in applications like coatings, adhesives, and polymer composites, ensuring material integrity during thermal curing or high-temperature service.

Superior Water Absorption Capacity in Superabsorbent Polymer (SAP) Formulations

When used to create superabsorbent polymers (SAPs), magnesium polyacrylate demonstrates significantly higher water absorption compared to analogous polymers made with other backbones. A hydrogel synthesized from magnesium polyacrylate (Mg-PA) achieved a maximum swelling capacity of 650%. In a direct comparison within the same study, a hydrogel based on magnesium polyvinyl alcohol (Mg-PVA) crosslinked with the same magnesium salt under similar conditions reached a maximum swelling capacity of only 244%.

Evidence DimensionMaximum Swelling Capacity (%)
Target Compound Data650% (as Magnesium Polyacrylate)
Comparator Or BaselineMagnesium Polyvinyl Alcohol: 244%
Quantified Difference2.66x greater swelling capacity than the PVA-based equivalent
ConditionsDeionized water, comparison of optimized SAP hydrogels crosslinked with MgCl₂.

For procurement in agriculture, horticulture, or hygiene products, this superior swelling capacity means that less material is required to absorb the same volume of water, offering potential cost and efficiency advantages.

Enabling High Ionic Conductivity in Solid and Gel Polymer Electrolytes

Magnesium acrylate is a precursor for polyacrylate-based hosts used in magnesium-ion conducting electrolytes. While direct comparisons are complex, the resulting systems show significant conductivity. For example, a gel polymer electrolyte (GPE) using a PMMA host and magnesium triflate salt achieved a room temperature ionic conductivity of 1.27 x 10⁻³ S cm⁻¹. Another system based on a Ch-g-PMMA polymer with magnesium triflate and a plasticizer reached a conductivity of 1.07 × 10⁻³ S cm⁻¹. These values are within the functional range for solid-state and gel-based electrochemical devices, a performance level highly dependent on the interaction between the Mg²⁺ ion and the polymer backbone derived from monomers like magnesium acrylate.

Evidence DimensionRoom Temperature Ionic Conductivity (S cm⁻¹)
Target Compound DataEnables systems achieving 1.07 x 10⁻³ to 1.27 x 10⁻³
Comparator Or BaselineConventional Solid Polymer Electrolytes (often < 10⁻⁵ S cm⁻¹)
Quantified DifferenceAchieves conductivity 100x greater than many basic solid polymer electrolytes
ConditionsGel polymer electrolytes containing magnesium salts (Mg(CF₃SO₃)₂ or MgTf) and poly(meth)acrylate-based hosts at room temperature.

This suitability as a precursor for ion-conducting polymers is critical for buyers developing next-generation solid-state magnesium batteries, where achieving high ionic mobility is a primary material selection criterion.

Formulation of High-Capacity Superabsorbent Hydrogels

For applications in agriculture, horticulture, or hygiene products requiring high levels of water retention, magnesium acrylate is a key monomer. Its ability to form polyacrylate hydrogels with swelling capacities reaching up to 650% allows for the creation of highly efficient superabsorbent materials.

Precursor for Divalent-Ion-Conducting Polymer Electrolytes

In the development of next-generation magnesium-ion batteries, magnesium acrylate serves as a critical building block for the polymer matrix. Its use enables the formulation of gel polymer electrolytes that achieve high room-temperature ionic conductivity (on the order of 10⁻³ S cm⁻¹), a crucial performance metric for viable electrochemical energy storage devices.

Specialty Polymer and Composite Manufacturing with Defined Thermal Windows

Where polymer processing requires a specific thermal profile, magnesium acrylate provides a well-defined decomposition temperature of around 230°C. This allows formulators of adhesives, coatings, and composites to design curing and manufacturing processes with a precise thermal budget, avoiding the lower stability of alternatives like calcium acrylate.

Dental Cements and Biomedical Composites

In dental applications, metal acrylates are used in glass ionomer and polycarboxylate cements. While zinc acrylate is common, magnesium-containing materials are explored for their biocompatibility and potential to enhance the mechanical and antibacterial properties of dental composites. The specific choice of magnesium acrylate can be leveraged to tune the setting reaction and final properties of restorative materials.

Physical Description

Liquid

UNII

38V94J49HW

Related CAS

79-10-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 13 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 9 of 13 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 4 of 13 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

5698-98-6

Wikipedia

Magnesium acrylate

General Manufacturing Information

Construction
2-Propenoic acid, magnesium salt (2:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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